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molecular formula C14H17NO2 B8668606 Ethyl 2-(1H-indol-2-YL)-2-methylpropanoate CAS No. 20949-28-4

Ethyl 2-(1H-indol-2-YL)-2-methylpropanoate

Cat. No. B8668606
M. Wt: 231.29 g/mol
InChI Key: RLZKIOZEXCKNCF-UHFFFAOYSA-N
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Patent
US08623905B2

Procedure details

tert-Butyl 2-(2-(ethoxycarbonyl)propan-2-yl)-1H-indole-1-carboxylate (22.9 g, 69.1 mmol) was dissolved in dichloromethane (200 mL) before TFA (70 mL) was added. The mixture was stirred for 5 h at room temperature. The mixture was evaporated to dryness, taken up in dichloromethane and washed with saturated sodium bicarbonate solution, water, and brine. The product was purified by column chromatography on silica gel (0-20% EtOAc in hexane) to give ethyl 2-(1H-indol-2-yl)-2-methylpropanoate (12.5 g, 78%).
Quantity
22.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]([C:9]1[N:10](C(OC(C)(C)C)=O)[C:11]2[C:16]([CH:17]=1)=[CH:15][CH:14]=[CH:13][CH:12]=2)([CH3:8])[CH3:7])=[O:5])[CH3:2]>ClCCl.C(O)(C(F)(F)F)=O>[NH:10]1[C:11]2[C:16](=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:17]=[C:9]1[C:6]([CH3:7])([CH3:8])[C:4]([O:3][CH2:1][CH3:2])=[O:5]

Inputs

Step One
Name
Quantity
22.9 g
Type
reactant
Smiles
C(C)OC(=O)C(C)(C)C=1N(C2=CC=CC=C2C1)C(=O)OC(C)(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
70 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 5 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate solution, water, and brine
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography on silica gel (0-20% EtOAc in hexane)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
N1C(=CC2=CC=CC=C12)C(C(=O)OCC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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